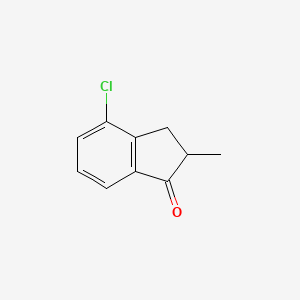

4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIBOQWKJXOKME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462604 | |

| Record name | 4-CHLORO-2-METHYL-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245653-50-3 | |

| Record name | 4-Chloro-2,3-dihydro-2-methyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245653-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-CHLORO-2-METHYL-1-INDANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Inden-1-one, 4-chloro-2,3-dihydro-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Chloro-2-methyl-1-indanone: Principles, Protocols, and Mechanistic Insights

Abstract

The 1-indanone framework is a privileged scaffold in medicinal chemistry and materials science, serving as a core structural motif in numerous pharmacologically active agents and functional molecules.[1][2] This guide provides an in-depth technical overview of a robust and reliable synthetic pathway to 4-chloro-2-methyl-1-indanone, a valuable substituted indanone intermediate. The primary strategy detailed herein involves a classical and highly effective intramolecular Friedel-Crafts acylation of a tailored precursor, 3-(3-chlorophenyl)butanoic acid. This document elucidates the strategic rationale behind the synthetic design, provides detailed, step-by-step experimental protocols, and explores the underlying reaction mechanisms. The content is structured to provide researchers, chemists, and drug development professionals with both the theoretical understanding and practical guidance necessary for the successful synthesis and validation of this key chemical building block.

Introduction: The Significance of the Indanone Core

Indanones and their derivatives are critical components in the development of therapeutic agents, most notably in treatments for neurodegenerative conditions such as Alzheimer's disease.[1][2] The rigid, bicyclic structure of the indanone core provides a valuable template for designing molecules that can effectively interact with biological targets. The specific substitution pattern on both the aromatic and aliphatic rings allows for fine-tuning of a molecule's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile.

4-Chloro-2-methyl-1-indanone is a particularly useful intermediate. The chloro-substituent at the 4-position and the methyl group at the 2-position introduce specific steric and electronic features that can be leveraged in the synthesis of more complex target molecules. This guide focuses on the most logical and field-proven method for its construction: a two-stage process involving the preparation of a key acyclic acid precursor followed by an acid-catalyzed intramolecular cyclization.

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of 4-chloro-2-methyl-1-indanone points to an intramolecular Friedel-Crafts acylation as the key bond-forming step. This disconnection breaks the bond between the aromatic ring and the carbonyl carbon, revealing an acyclic precursor: 3-(3-chlorophenyl)butanoic acid.

The choice of 3-(3-chlorophenyl)butanoic acid is strategically critical. The chlorine atom at the meta-position of the phenyl group is an ortho-, para-director. During the electrophilic aromatic substitution of the Friedel-Crafts cyclization, the ortho-position relative to the butyric acid chain is sterically unhindered and electronically activated by the chloro group, ensuring the cyclization proceeds with high regioselectivity to yield the desired 4-chloro-1-indanone isomer.

Sources

An In-Depth Technical Guide to 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-chloro-2-methyl-2,3-dihydro-1H-inden-1-one, a substituted indanone derivative of significant interest in synthetic and medicinal chemistry. The indanone scaffold is a privileged structure in drug discovery, and this particular derivative offers a versatile platform for the development of novel therapeutic agents.[1][2]

Nomenclature and Structural Elucidation

-

Systematic Name: this compound

-

Common Synonyms: 2-Methyl-4-chloro-1-indanone, 4-chloro-2-methyl-1-indanone[3]

-

Molecular Formula: C₁₀H₉ClO[3]

-

Molecular Weight: 180.63 g/mol [3]

The structure consists of a bicyclic system with a benzene ring fused to a five-membered cyclopentanone ring. A chlorine atom is substituted at the 4-position of the aromatic ring, and a methyl group is at the 2-position of the cyclopentanone ring.

// Aromatic Ring "C4" -- "C5" [style=bold]; "C5" -- "C6"; "C6" -- "C7" [style=bold]; "C7" -- "C7a"; "C7a" -- "C3a" [style=bold]; "C3a" -- "C4";

// Cyclopentanone Ring "C1" -- "C2"; "C2" -- "C3" [style=bold]; "C3" -- "C3a"; "C3a" -- "C7a" [style=bold]; "C7a" -- "C1";

// Substituents "C1" -- "O1" [style=bold]; "C4" -- "Cl4"; "C2" -- "C2_Me";

// Positioning "C1" [pos="0,1.5!"]; "O1" [pos="0,2.5!"]; "C2" [pos="-1.2,0.75!"]; "C2_Me" [pos="-2.4,1.25!"]; "C3" [pos="-1.2,-0.75!"]; "C3a" [pos="0,-1.5!"]; "C4" [pos="1.2,-2.25!"]; "Cl4" [pos="2.4,-3!"]; "C5" [pos="2.4,-1.5!"]; "C6" [pos="2.4,0!"]; "C7" [pos="1.2,0.75!"]; "C7a" [pos="0,0!"]; }

Caption: Molecular structure of this compound.Physicochemical Properties

This section summarizes the key physical and chemical properties of the title compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉ClO | [3] |

| Molecular Weight | 180.63 g/mol | [3] |

| CAS Number | 245653-50-3 | [3][4][5] |

| Appearance | Expected to be a solid at room temperature. | Inferred from similar compounds |

| Purity Specification | Min. 95% | [6] |

| Long-Term Storage | Store in a cool, dry place. | [6] |

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process, leveraging classical organic reactions. A general and plausible synthetic route is outlined below, based on established methods for analogous indanones.[7][8]

Synthetic Pathway Overview

A common strategy for the synthesis of 2-substituted-1-indanones involves the initial formation of the indanone core via an intramolecular Friedel-Crafts acylation, followed by alkylation at the α-position to the carbonyl group.

A [label="3-(2-Chlorophenyl)propanoic acid"]; B [label="3-(2-Chlorophenyl)propanoyl chloride"]; C [label="4-Chloro-2,3-dihydro-1H-inden-1-one"]; D [label="this compound"];

A -> B [label="SOCl₂ or (COCl)₂"]; B -> C [label="AlCl₃ (Friedel-Crafts Acylation)"]; C -> D [label="Base (e.g., NaH), CH₃I"]; }

Caption: General synthetic workflow for this compound.Step-by-Step Experimental Protocol (Proposed)

The following is a proposed, detailed protocol based on analogous syntheses of substituted indanones.[7][8]

Step 1: Synthesis of 4-Chloro-2,3-dihydro-1H-inden-1-one

-

Acid Chloride Formation: To a solution of 3-(2-chlorophenyl)propanoic acid in an anhydrous solvent such as dichloromethane, add oxalyl chloride or thionyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 3-(2-chlorophenyl)propanoyl chloride.

-

Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane or carbon disulfide and cool to 0 °C.

-

Add a Lewis acid, such as aluminum chloride (AlCl₃), portion-wise, keeping the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction by carefully pouring it onto crushed ice and an aqueous solution of HCl.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 4-chloro-2,3-dihydro-1H-inden-1-one.

Step 2: Methylation of 4-Chloro-2,3-dihydro-1H-inden-1-one

-

Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve 4-chloro-2,3-dihydro-1H-inden-1-one in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution to -78 °C and add a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to generate the enolate.

-

Alkylation: Add methyl iodide (CH₃I) to the enolate solution and allow the reaction to slowly warm to room temperature.

-

Stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Spectroscopic and Analytical Data

| Spectroscopic Data | Predicted Chemical Shifts/Signals |

| ¹H NMR | * Aromatic protons: ~7.2-7.8 ppm (multiplets, 3H) |

-

Methylene protons (C3): ~2.8-3.2 ppm (multiplets, 2H)

-

Methine proton (C2): ~2.5-2.9 ppm (multiplet, 1H)

-

Methyl protons (C2-CH₃): ~1.2-1.4 ppm (doublet, 3H) | | ¹³C NMR | * Carbonyl carbon (C1): ~205-210 ppm

-

Aromatic carbons: ~120-155 ppm

-

Methylene carbon (C3): ~35-40 ppm

-

Methine carbon (C2): ~40-45 ppm

-

Methyl carbon (C2-CH₃): ~15-20 ppm | | IR Spectroscopy (cm⁻¹) | * C=O stretch (ketone): ~1700-1720

-

C-Cl stretch: ~750-800

-

Aromatic C-H stretch: ~3000-3100

-

Aliphatic C-H stretch: ~2850-3000 | | Mass Spectrometry (m/z) | * Molecular ion (M⁺): ~180/182 (due to ³⁵Cl/³⁷Cl isotopes)

-

Major fragments from loss of Cl, CO, and CH₃. |

Reactivity and Synthetic Utility

This compound possesses several reactive sites that make it a valuable intermediate in organic synthesis.

Reactions at the Carbonyl Group

The ketone functionality can undergo a variety of standard transformations, including:

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol, 4-chloro-2-methyl-2,3-dihydro-1H-inden-1-ol.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce an amino group.

-

Wittig Reaction: Conversion of the carbonyl to an alkene is possible using phosphorus ylides.

Reactions at the α-Position

The α-carbon (C2) can be further functionalized. For instance, bromination at this position is a known reaction for similar indanones, which introduces a good leaving group for subsequent nucleophilic substitution reactions.[8]

Cross-Coupling Reactions

The aryl chloride can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds, further diversifying the molecular scaffold.

A [label="this compound"]; B [label="α-Halogenation"]; C [label="Carbonyl Reduction"]; D [label="Cross-Coupling"]; E [label="Reductive Amination"];

A -> B [label="NBS/AIBN"]; A -> C [label="NaBH₄"]; A -> D [label="Pd catalyst, boronic acid/amine"]; A -> E [label="R₂NH, NaBH(OAc)₃"]; }

Caption: Key reaction pathways for this compound.Applications in Drug Discovery and Medicinal Chemistry

The indanone core is a key structural motif in numerous biologically active compounds and approved drugs.[1][2] Derivatives of 1-indanone have shown a wide range of pharmacological activities, including antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][11] They are also utilized in the treatment of neurodegenerative diseases like Alzheimer's.[12]

The specific substitution pattern of this compound makes it a valuable starting material for creating libraries of compounds for high-throughput screening. The chloro and methyl groups can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This compound serves as a key intermediate for more complex molecules that may modulate the activity of enzymes and receptors implicated in various diseases.

Safety and Handling

While a specific safety data sheet for this compound is not detailed in the provided search results, general precautions for handling chlorinated aromatic ketones should be followed. These compounds are typically irritants and may be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its synthesis, while requiring multiple steps, relies on well-established and scalable chemical transformations. The reactivity of this molecule at multiple positions allows for extensive structural diversification, making it an attractive scaffold for the generation of novel compounds with a wide range of potential therapeutic applications. Further research into the biological activities of derivatives of this compound is warranted.

References

- Aaron Chemistry. (n.d.). 4,6-Dichloro-2,3-dihydro-1H-inden-1-one.

- Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure.

- National Center for Biotechnology Information. (n.d.). 4-chloro-2,3-dihydro-1H-inden-1-one. PubChem.

- Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87.

- AK Scientific, Inc. (n.d.). 245653-50-3 this compound.

- ResearchGate. (n.d.). 1 H and 13 C NMR spectrum of 4CH 2 Cl. The presence of carbonyl ester....

- Capot Chemical Co., Ltd. (n.d.).

- DAYANG CHEM (HANGZHOU) CO., LTD. (n.d.).

- ResearchGate. (n.d.). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.

- CymitQuimica. (n.d.). This compound.

- U.S. Environmental Protection Agency. (n.d.). 1H-Inden-1-one, 4-chloro-2,3-dihydro-7-methyl- - Substance Details. System of Registries.

- PDF Archive. (2014, February 28). Berrchem Company Ltd API List.

- Szychowski, J., & Wicha, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

- Guidechem. (n.d.).

- University of Liverpool IT Services. (2020, July 27).

- Li, Y., et al. (2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry, 86, 435-447.

- CymitQuimica. (n.d.). 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one.

- SciELO México. (n.d.). 2D 1H and 13C NMR from the adducts of the dichloro carbene addition to β-ionone.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- PubChemLite. (n.d.). 4-chloro-2,3-dihydro-1h-inden-1-one.

- ChemicalBook. (n.d.). 4-Chloro-2-methylphenol(1570-64-5) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Chloro-2,3-dihydro-7-methyl-1H-inden-1-one | 5333-90-4.

- Chemical Shifts. (n.d.). 4'-chloro-2-methyl-1-piperidinecarboxanilide - Optional[13C NMR].

- ChemBK. (n.d.). 4-chloro-2,3-dihydro-1H-indene.

- Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.

- ResearchGate. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity.

- NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook.

- Guidechem. (n.d.).

- National Center for Biotechnology Information. (2022, November 22). Annulations involving 1-indanones to access fused- and spiro frameworks. PMC.

- ChemicalBook. (n.d.). 4-Chloro-1,2-dimethylbenzene(615-60-1) 13C NMR spectrum.

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 52397-81-6 | MFCD08276785 | 4,6-Dichloro-2,3-dihydro-1H-inden-1-one [aaronchem.com]

- 5. pdf-archive.com [pdf-archive.com]

- 6. 245653-50-3 this compound AKSci 7006CS [aksci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine [scielo.org.za]

- 9. researchgate.net [researchgate.net]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 4-Chloro-2-methyl-1-indanone: Elucidating Structure Through In-Depth Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methyl-1-indanone is a substituted indanone derivative of significant interest in medicinal chemistry and drug development. The indanone scaffold is a core structural motif in a variety of pharmacologically active molecules. A precise understanding of the molecular structure and purity of such compounds is paramount for reproducible research and the development of safe and effective therapeutics. This technical guide provides a detailed exploration of the expected spectroscopic data for 4-chloro-2-methyl-1-indanone, offering insights into the experimental considerations and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As a self-validating system, the congruence of data from these orthogonal techniques provides a high degree of confidence in the structural assignment.

Molecular Structure and Key Features

4-Chloro-2-methyl-1-indanone possesses a bicyclic structure comprising a benzene ring fused to a five-membered ring containing a ketone and two chiral centers. The key structural features to be confirmed by spectroscopic analysis are:

-

Aromatic Ring: A 1,2,3-trisubstituted benzene ring.

-

Carbonyl Group: A ketone within the five-membered ring.

-

Alkyl Substituents: A methyl group at the C2 position.

-

Halogenation: A chlorine atom at the C4 position of the aromatic ring.

-

Molecular Formula: C₁₀H₉ClO

-

Molecular Weight: 180.63 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-chloro-2-methyl-1-indanone, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol: A standard ¹H NMR spectrum would be acquired by dissolving 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (0.00 ppm).[1] A high-field spectrometer (400 MHz or higher) is recommended for better resolution of the signals.[1]

Expected ¹H NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | d | 1H | H-7 |

| ~7.4-7.6 | t | 1H | H-6 |

| ~7.2-7.4 | d | 1H | H-5 |

| ~3.4-3.6 | m | 1H | H-2 |

| ~3.0-3.2 | dd | 1H | H-3a |

| ~2.6-2.8 | dd | 1H | H-3b |

| ~1.2-1.4 | d | 3H | -CH₃ |

Interpretation and Rationale:

-

Aromatic Region (7.2-7.8 ppm): The three aromatic protons will appear in the downfield region of the spectrum. The proton at C7 (H-7) is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl group, appearing as a doublet. The proton at C5 will be a doublet, and the proton at C6 will be a triplet (or more accurately, a doublet of doublets) due to coupling with both H-5 and H-7.

-

Aliphatic Region (1.2-3.6 ppm): The methine proton at C2 (H-2) will be a multiplet due to coupling with the adjacent methylene protons (H-3a and H-3b) and the methyl protons. The two protons at C3 are diastereotopic, meaning they are chemically non-equivalent and will appear as two distinct signals, each as a doublet of doublets (dd), due to geminal coupling with each other and vicinal coupling with H-2. The methyl group protons will appear as a doublet in the upfield region, coupled to the H-2 proton.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. A standard broadband proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom.

Expected ¹³C NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~200-205 | C=O (C-1) |

| ~150-155 | C-7a |

| ~135-140 | C-4 |

| ~130-135 | C-3a |

| ~125-130 | C-6 |

| ~120-125 | C-5 |

| ~115-120 | C-7 |

| ~40-45 | C-2 |

| ~30-35 | C-3 |

| ~15-20 | -CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon: The ketone carbonyl carbon (C-1) will be the most downfield signal, typically appearing above 200 ppm.[2]

-

Aromatic Carbons: The six aromatic carbons will resonate in the 115-155 ppm range. The carbon bearing the chlorine atom (C-4) will be significantly shifted, and the quaternary carbons (C-3a and C-7a) will also have distinct chemical shifts.

-

Aliphatic Carbons: The methine carbon (C-2), the methylene carbon (C-3), and the methyl carbon will appear in the upfield region of the spectrum, with the methyl carbon being the most shielded (lowest ppm value).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: For a solid sample like 4-chloro-2-methyl-1-indanone, the spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[1][3] A small amount of the solid is placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.[4][5]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1710-1730 | Strong | C=O stretch (ketone) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~800-700 | Strong | C-Cl stretch |

Interpretation and Rationale:

-

Carbonyl Stretch: The most characteristic peak in the IR spectrum will be the strong absorption band for the carbonyl (C=O) group of the ketone, expected around 1710-1730 cm⁻¹.[6] The exact position will be influenced by the ring strain of the five-membered ring.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.[7]

-

Aromatic C=C Stretches: The presence of the benzene ring will give rise to characteristic C=C stretching bands in the 1600-1470 cm⁻¹ region.

-

C-Cl Stretch: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region, typically between 800 and 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Electron Ionization (EI) is a common ionization method for indanone analogs.[1] The sample is introduced into the mass spectrometer, and a beam of high-energy electrons (typically 70 eV) is used to ionize the molecules.[1]

Expected Mass Spectrum Data:

| m/z | Relative Abundance | Assignment |

| 180/182 | High | [M]⁺ (Molecular Ion) |

| 165/167 | Moderate | [M - CH₃]⁺ |

| 152 | Moderate | [M - CO]⁺ |

| 117 | High | [M - CO - Cl]⁺ |

| 115 | High | [C₉H₇]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will be observed at m/z 180. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak will be observed at m/z 182 with roughly one-third the intensity of the M peak.[8][9] This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

-

Fragmentation Pattern: The molecular ion will undergo fragmentation to produce a series of characteristic ions. Common fragmentation pathways for ketones include the loss of the alkyl substituent (α-cleavage) and the loss of carbon monoxide (McLafferty rearrangement is not possible here).

-

Loss of Methyl Group: Fragmentation via α-cleavage can lead to the loss of the methyl group, resulting in a fragment ion at m/z 165/167.

-

Loss of Carbon Monoxide: The loss of a neutral CO molecule from the molecular ion would give a fragment at m/z 152.

-

Loss of Chlorine: The loss of a chlorine radical from the molecular ion or subsequent fragments is also a likely fragmentation pathway for chloro-aromatic compounds.[10] For instance, the fragment at m/z 117 could arise from the loss of both CO and Cl.

-

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of 4-chloro-2-methyl-1-indanone, emphasizing the complementary nature of the different techniques.

Caption: Workflow for the structural elucidation of 4-chloro-2-methyl-1-indanone.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust and self-validating methodology for the structural confirmation of 4-chloro-2-methyl-1-indanone. Each technique offers a unique and complementary piece of the structural puzzle. The predicted spectral data and their interpretations outlined in this guide serve as a valuable reference for researchers working with this compound and related indanone derivatives, ensuring the integrity and reproducibility of their scientific endeavors.

References

- BenchChem. Spectroscopic Analysis of Indanone Analogs: A Comparative Guide.

- University of California, Los Angeles. Mass Spectrometry: Fragmentation.

- University of California, Los Angeles. Sample preparation for FT-IR.

- Jasouri, S., et al. Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 2010, 63, 83-87.

- Ahmedova, A., et al. Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes. ResearchGate, 2012.

- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Kus, N. S. Photochemical bromination of substituted indan-1-one derivatives. Turkish Journal of Chemistry, 2009, 33(4), 479-486.

- Jasouri, S., et al. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate, 2010.

- National Institutes of Health. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.

- Lou, T., et al. Organic Syntheses Procedure.

- ResearchGate. CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study.

- Bruker. Guide to FT-IR Spectroscopy.

- University of Calgary. IR: ketones.

- ResearchGate. (PDF) Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones.

- ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF.

- ResearchGate. 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3.

- Doc Brown's Chemistry. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes.

- Agilent Technologies. Interpretation of 2D NMR Spectra.

- Organic Chemistry Portal. Indanone synthesis.

- NIST WebBook. 1H-Inden-1-one, 2,3-dihydro-.

- Google Patents. US6548710B2 - Process for preparing 1-indanones.

- ScienceDirect. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates.

- ResearchGate. Synthesis of substituted 3-aryl-indanones 1 | Download Scientific Diagram.

- ResearchGate. Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?

- National Institutes of Health. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions.

- ChemicalBook. 2-Indanone(615-13-4) 1H NMR spectrum.

- Labshake. 4-Chloro-2-methyl-1-indanone by Alfa Chemistry.

- AChemBlock. 4-Chloro-1-indanone 97% | CAS: 15115-59-0.

- Chegg. Question: Help assign H NMR peaks of 2-(3,4-dimethoxybenzylidene).

- Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.

- Flynn, P. F. & Austin, C. S. NMR Assignments for 2-Ethyl-Indanone. University of Utah.

- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- PubChem. 1-Indanone.

- ChemicalBook. 1-Indanone(83-33-0) 1H NMR spectrum.

- SpectraBase. 1-Indanone - Optional[13C NMR] - Chemical Shifts.

- ChemicalBook. 1-Indanone(83-33-0) 13C NMR spectrum.

- NIST WebBook. 4-Chloro-2-butanone.

- NIST WebBook. Ethanone, 1-(3-chloro-4-methoxyphenyl)-.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemistry.utah.edu [chemistry.utah.edu]

- 3. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

The Indanone Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Substituted Indanones

Abstract

The indanone core, a bicyclic aromatic ketone, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides a comprehensive exploration of the multifaceted biological activities of substituted indanones, with a primary focus on their anticancer, neuroprotective, and anti-inflammatory properties. By delving into the structure-activity relationships (SAR), mechanisms of action, and key experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to leverage the therapeutic potential of this promising class of compounds. Detailed experimental protocols and visual representations of key pathways are provided to facilitate a deeper understanding and practical application of the concepts discussed.

Introduction: The Rise of the Indanone Moiety

The indanone framework, consisting of a benzene ring fused to a five-membered cyclopentanone ring, provides a rigid and synthetically tractable backbone for the development of novel therapeutic agents.[1] Its unique structural features allow for precise three-dimensional orientation of various substituents, enabling tailored interactions with specific biological targets. The clinical success of the indanone-derived drug Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, has significantly catalyzed interest in this scaffold, leading to the exploration of its potential across diverse therapeutic areas.[2][3] This guide will systematically dissect the biological activities of substituted indanones, offering insights into their design, evaluation, and mechanistic underpinnings.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted indanones have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[4][5]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of indanone derivatives are often attributed to their ability to interfere with critical cellular processes, primarily through the inhibition of key enzymes and proteins involved in cell division and survival.

-

Tubulin Polymerization Inhibition: A prominent mechanism of action for several indanone derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4][6] This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[7][8][9] For example, the thiazolyl hydrazone derivative ITH-6 has been shown to inhibit tubulin polymerization, leading to cell death in colorectal cancer cell lines.[4][9]

-

Enzyme Inhibition:

-

Cyclooxygenase-2 (COX-2) Inhibition: Certain spiroisoxazoline derivatives of indanone exhibit potent and selective inhibition of COX-2, an enzyme often overexpressed in various cancers and implicated in inflammation and cell proliferation.[1][10]

-

Histone Deacetylase (HDAC) Inhibition: Hybrid molecules incorporating the indanone scaffold have been developed as HDAC inhibitors, which can alter gene expression to induce cell cycle arrest and apoptosis.[4]

-

-

Modulation of Signaling Pathways:

-

NF-κB Pathway: Substituted indanones have been shown to downregulate the expression of NF-κB p65, a key transcription factor that promotes cell survival and inflammation.[7][8]

-

Apoptosis Regulation: Many indanone derivatives induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins, such as increasing the Bax/Bcl-2 ratio and activating caspases.[4][10]

-

Anti-angiogenic Effects: Some derivatives have demonstrated anti-angiogenic properties by suppressing vascular endothelial growth factor receptors (VEGF-R1, VEGF-R2) and hypoxia-inducible factor-α (HIF-α).[4][6]

-

Structure-Activity Relationship (SAR) Insights

The anticancer potency of indanone derivatives is highly dependent on the nature and position of substituents on both the indanone core and any appended aromatic rings.

-

Arylidene Indanones: The arylidene indanone (AI) scaffold, characterized by an exocyclic double bond at the 2-position, is a common motif in anticancer indanones.[11][12] The planarity of this system facilitates interaction with biological targets.

-

Substitution on the Arylidene Ring: The electronic properties of substituents on the arylidene ring play a crucial role. For instance, in some series, electron-donating groups enhance activity, while in others, specific halogen substitutions are beneficial.[11]

-

Hybridization with other Pharmacophores: Combining the indanone scaffold with other known anticancer pharmacophores, such as thiazoles and hydroxamic acids, has proven to be a successful strategy for developing potent and selective agents.[4]

Quantitative Biological Data

The following table summarizes the in vitro anticancer activity of representative substituted indanones against various cancer cell lines.

| Compound ID | Substitution Pattern | Target/Cell Line | IC50 (µM) | Reference |

| ITH-6 | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine | HT-29 (Colon) | 0.44 | [7][8] |

| COLO 205 (Colon) | 0.98 | [7][8] | ||

| KM 12 (Colon) | 0.41 | [7][8] | ||

| Indanone 52 | Gallic acid-based derivative | MCF-7 (Breast) | 2.2 | [4] |

| Compound 9f | 3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl) spiroisoxazoline | COX-2 | 0.03 | [1][10] |

| MCF-7 (Breast) | 0.03 | [1][10] |

Experimental Protocol: MTT Assay for Cytotoxicity

A fundamental method for assessing the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted indanone compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism: Anticancer Signaling Pathways

Caption: Key anticancer mechanisms of substituted indanones.

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

The indanone scaffold is a cornerstone in the development of agents for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2] Their neuroprotective effects are multifaceted, targeting key enzymes and pathological processes.[1][13]

Mechanism of Action: Restoring Neuronal Homeostasis

-

Cholinesterase Inhibition: A primary strategy in Alzheimer's therapy is to increase acetylcholine levels in the brain. Indanone derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[13][14][15][16] Donepezil, for instance, binds to both the catalytic and peripheral anionic sites of AChE.[17]

-

Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-A and MAO-B, enzymes that metabolize neurotransmitters like dopamine and serotonin, is a key approach for Parkinson's disease and depression.[2][13] Many indanone derivatives are selective and potent MAO-B inhibitors, which can increase dopamine levels.[18]

-

Anti-Amyloid Aggregation: A hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into senile plaques. Certain indanone derivatives can inhibit the self-assembly of Aβ peptides and even promote the disaggregation of pre-formed fibrils.[13][16]

-

Metal Chelation: The dysregulation of metal ions like copper, zinc, and iron is implicated in neurodegenerative processes. Some indanone derivatives possess metal-chelating properties, which can mitigate metal-induced oxidative stress and Aβ aggregation.[15]

-

Antioxidant Activity: Oxidative stress is a common feature of neurodegeneration. Indanone derivatives with antioxidant properties can neutralize reactive oxygen species (ROS) and protect neurons from oxidative damage.[16]

Structure-Activity Relationship (SAR) Insights

-

Linker Length and Type: In cholinesterase inhibitors, the length and nature of the linker connecting the indanone core to a basic amine moiety (like piperidine) are critical for optimal binding to the enzyme's active site.[15]

-

Substituents on the Indanone Ring: Hydroxy or methoxy groups on the indanone ring can influence inhibitory activity and selectivity for MAO isoforms. For example, a 5-hydroxy group on the A-ring of 2-benzylidene-1-indanones enhances MAO-B inhibition.[18]

-

Hybridization: Creating hybrid molecules that combine the indanone scaffold with other neuroprotective pharmacophores (e.g., carbamates) can lead to multi-target-directed ligands with enhanced efficacy.[13]

Quantitative Biological Data

The following table summarizes the in vitro neuroprotective activity of representative substituted indanones.

| Compound ID | Substitution Pattern | Target | IC50 (µM) | Reference |

| Compound 6a | Piperidine linked by a two-carbon spacer | AChE | 0.0018 | [15] |

| Compound 9 | Indanone derivative | AChE | 0.0148 | [14][16] |

| Compound A1 | Indanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrid | AChE | 0.054 | [19] |

| MAO-B | 3.25 | [19] | ||

| Compound 5g | 2-benzylidene-1-indanone derivative | MAO-A | 0.131 | [18] |

| Derivative 1 | 2-Heteroarylidene-1-indanone | MAO-B | 0.0044 | [13] |

Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

Principle: This spectrophotometric method measures the activity of AChE by quantifying the production of thiocholine, which results from the hydrolysis of acetylthiocholine by the enzyme. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB, and the indanone inhibitor in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the inhibitor at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Add the acetylthiocholine substrate to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control (no inhibitor). The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Mechanism: Neuroprotective Pathways

Caption: Multi-target neuroprotective mechanisms of indanones.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, neurodegenerative disorders, and autoimmune conditions. Substituted indanones have emerged as promising anti-inflammatory agents.[14][20]

Mechanism of Action: Modulating Inflammatory Cascades

-

Inhibition of Pro-inflammatory Cytokines: A primary mechanism is the inhibition of the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).[21][22]

-

COX-2 Inhibition: As mentioned in the anticancer section, selective inhibition of COX-2 is a major contributor to the anti-inflammatory effects of certain indanone derivatives, reducing the synthesis of prostaglandins.[1][10]

-

NF-κB/MAPK Signaling Pathway: The anti-inflammatory effects of some indanones are mediated by the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[22]

Structure-Activity Relationship (SAR) Insights

-

2-Benzylidene-1-indanone Scaffold: This scaffold is prevalent among anti-inflammatory indanones.

-

Substitution on Benzene Rings: The presence and position of hydroxyl and methoxy groups on the benzene rings significantly influence anti-inflammatory activity. For instance, dimethoxy substitution on the A-ring of 2-benzylidene-1-indanones has been shown to enhance the inhibition of pro-inflammatory cytokines.[22] Electron-withdrawing groups on the B-ring tend to decrease activity.[21]

Quantitative Biological Data

The following table presents the in vitro anti-inflammatory activity of representative 2-benzylidene-1-indanone derivatives.

| Compound ID | Substitution Pattern | Assay (LPS-stimulated macrophages) | % Inhibition | Reference |

| 4d | 6-hydroxy-2-(3',4'-dihydroxybenzylidene)-1-indanone | TNF-α release | 83.73 | [21][22] |

| IL-6 release | 69.28 | [21][22] | ||

| 8f | 5,6-dimethoxy-2-(3',4'-dihydroxybenzylidene)-1-indanone | TNF-α release | >80 | [22] |

| IL-6 release | >80 | [22] |

Experimental Protocol: Measurement of Cytokines in LPS-Stimulated Macrophages

Principle: This protocol assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Step-by-Step Methodology:

-

Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) or primary macrophages in appropriate medium.

-

Cell Plating: Seed the cells in a 24-well or 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-incubate the cells with various concentrations of the substituted indanone compounds for a short period (e.g., 1-2 hours).

-

LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for a specified time (e.g., 24 hours).

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

Cytokine Quantification (ELISA): Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control without the compound.

Visualizing the Mechanism: Anti-inflammatory Workflow

Caption: A generalized workflow for evaluating anti-inflammatory indanones.

Conclusion and Future Directions

Substituted indanones represent a highly versatile and promising class of compounds with a broad spectrum of potent biological activities. The data and protocols presented in this guide underscore their significant potential in the development of novel therapeutics for cancer, neurodegenerative diseases, and inflammatory disorders. The adaptability of the indanone scaffold allows for extensive structure-activity relationship studies, paving the way for the rational design of next-generation inhibitors with enhanced potency, selectivity, and multi-target capabilities. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds, exploring novel substitutions and hybrid structures, and advancing the most promising candidates into preclinical and clinical development.

References

-

Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology. [Link]

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. PubMed. [Link]

-

Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. PubMed. [Link]

-

Indanone derivatives: Emerging frontiers in cancer therapy. Taylor & Francis Online. [Link]

-

Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. Royal Society of Chemistry. [Link]

-

Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. ResearchGate. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

-

Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. National Institutes of Health. [Link]

-

Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. ScienceOpen. [Link]

-

Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. PubMed. [Link]

-

Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. PubMed. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health. [Link]

-

Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. PubMed. [Link]

-

Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. PubMed. [Link]

-

Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. PubMed. [Link]

-

Recent developments in biological activities of indanones. PubMed. [Link]

-

Indanone derivatives: Emerging frontiers in cancer therapy. ResearchGate. [Link]

-

Synthesis and antiinflammatory activity of some substituted 2-amino-8Hindeno [1, 2-d] thiazoles. Indian Journal of Pharmaceutical Sciences. [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks. Royal Society of Chemistry. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

-

Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Omega. [Link]

-

Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. PubMed. [Link]

-

Recent developments in biological activities of indanones. ResearchGate. [Link]

-

Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors. PubMed. [Link]

-

2-Benzylidene-1-indanone Derivatives as Inhibitors of Monoamine Oxidase. PubMed. [Link]

-

Thiosemicarbazone and thiazolylhydrazones of 1-indanone: As a new class of nonacidic anti-inflammatory and antiplatelet aggregation agents. ResearchGate. [Link]

-

Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. PubMed. [Link]

-

Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. National Institutes of Health. [Link]

-

Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. [Link]

-

Design, synthesis, and biological evaluation of (E)-2-benzylidene-1-indanones derivatized by bioisosteric replacement of aurones. ResearchGate. [Link]

-

Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 9. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 15. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ijpsonline.com [ijpsonline.com]

- 21. scienceopen.com [scienceopen.com]

- 22. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-2-Methyl-1-Indanone: Properties, Reactivity, and Applications

Introduction

In the landscape of medicinal chemistry and drug development, the indanone scaffold represents a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing targeted therapeutics. This guide focuses on a specific, functionalized derivative: 4-chloro-2-methyl-1-indanone .

The strategic placement of a chloro group on the aromatic ring and a methyl group at the C2 position modifies the electronic and steric properties of the parent indanone core. These substitutions not only influence its inherent reactivity but also open up unique synthetic pathways, establishing it as a valuable intermediate for constructing complex molecular architectures.[3][4] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into its physical and chemical properties, spectroscopic signature, synthetic utility, and safety considerations.

Molecular Structure and Nomenclature

A precise understanding of a molecule's identity is foundational to all subsequent research. 4-Chloro-2-methyl-1-indanone is systematically identified by its structural and registration data.

-

IUPAC Name: 4-chloro-2-methyl-2,3-dihydro-1H-inden-1-one[5]

-

Synonyms: 2-methyl-4-chloro-1-indanone, 4-chloro-2,3-dihydro-2-methyl-1H-Inden-1-one[5]

-

Molecular Weight: 180.63 g/mol [5]

The structural arrangement, featuring a cyclopentanone ring fused to a chlorobenzene ring with a methyl substituent alpha to the carbonyl, is depicted below.

Table 1: Core Identification Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | CymitQuimica[5] |

| CAS Number | 245653-50-3 | Alfa Chemistry[6] |

| Molecular Formula | C₁₀H₉ClO | Alfa Chemistry[6] |

| Molecular Weight | 180.63 g/mol | CymitQuimica[5] |

| InChI Key | GWIBOQWKJXOKME-UHFFFAOYSA-N | CymitQuimica[5] |

Physical and Chemical Properties

The physical state and solubility profile of a compound are critical determinants for its handling, storage, and application in various reaction media.

Table 2: Physical and Chemical Properties

| Property | Value/Description | Rationale/Comparative Data |

|---|---|---|

| Appearance | Expected to be a crystalline solid, potentially off-white to pale yellow. | Based on related compounds like 1-indanone (off-white crystalline solid) and 4-chloro-1-indanone (pale yellow crystals). |

| Melting Point | Data not available in provided search results. Requires experimental determination. | For comparison, 5-chloro-1-indanone has a melting point of 94-98 °C. |

| Boiling Point | Data not available in provided search results. | For comparison, 2-methyl-1-indanone has a boiling point of 93-95 °C at 4 mmHg. |

| Solubility | Expected to be sparingly soluble in water, but soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate). | This is a typical characteristic for organic compounds of this class, as seen with 4-methoxy-1-indanone.[8] |

| Storage | Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials.[9][10] | Standard procedure for maintaining the stability of organic ketones. |

Chemical Reactivity and Synthetic Potential

The chemical behavior of 4-chloro-2-methyl-1-indanone is dictated by three primary functional regions: the carbonyl group, the alpha-carbon (C2), and the chloro-substituted aromatic ring. Understanding the interplay of these regions is key to leveraging this molecule in synthesis.

Caption: Key reactive sites of 4-chloro-2-methyl-1-indanone.

-

Reactivity at the Carbonyl Group: The ketone is susceptible to nucleophilic attack. A primary application is its reduction using agents like sodium borohydride (NaBH₄) to yield the corresponding 4-chloro-2-methyl-1-indanol. This alcohol can then serve as a precursor for further functionalization.

-

Reactivity at the α-Position (C2): The presence of the methyl group at C2 leaves only one enolizable proton. While this limits the potential for poly-alkylation, which can be a challenge in unsubstituted indanones, it allows for more controlled mono-functionalization if desired.[11]

-

Reactivity of the Aromatic Ring: The benzene ring is substituted with a deactivating chloro group and the deactivating acyl group of the cyclopentanone ring. Consequently, it is relatively resistant to further electrophilic aromatic substitution.

-

Synthetic Utility: The primary value of 4-chloro-2-methyl-1-indanone lies in its role as a versatile synthetic intermediate. The indanone framework is a cornerstone in the synthesis of compounds targeting neurodegenerative diseases, inflammation, and cancer.[2][3][4] For example, the parent compound, 4-chloro-1-indanone, is a key starting material for producing various fused heterocyclic systems with pharmacological potential.[12] The 2-methyl derivative allows for the introduction of a specific stereocenter or steric bulk early in a synthetic sequence.

A common and efficient method for synthesizing indanones is through an intramolecular Friedel-Crafts acylation.

Caption: Plausible synthetic workflow for 4-chloro-2-methyl-1-indanone.

Spectroscopic Characterization

Unambiguous identification of 4-chloro-2-methyl-1-indanone requires a suite of spectroscopic techniques. The following data are predicted based on the known structure and spectral data from analogous compounds.[13][14]

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

|---|---|

| ¹H NMR | - Aromatic Region (7.2-7.8 ppm): Three protons exhibiting complex splitting patterns (doublets, triplet/doublet of doublets) characteristic of a 1,2,3-trisubstituted benzene ring.- Aliphatic CH (2.6-3.5 ppm): A multiplet for the proton at C2.- Aliphatic CH₂ (2.9-3.6 ppm): Two signals (doublets of doublets) for the diastereotopic protons at C3.- Methyl Group (1.2-1.4 ppm): A doublet for the methyl protons, coupled to the C2 proton. |

| ¹³C NMR | - Carbonyl Carbon (C=O): ~195-205 ppm.- Aromatic Carbons: 6 signals in the range of ~120-150 ppm.- Aliphatic Carbons: Signals for C2, C3, and the methyl carbon in the range of ~15-55 ppm. |

| FTIR (KBr) | - C=O Stretch: Strong, sharp absorption band around 1710-1725 cm⁻¹.- Aromatic C=C Stretch: Medium absorption bands around 1600 cm⁻¹ and 1460 cm⁻¹.- Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹.- Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z ≈ 180.- Isotope Peak (M+2)⁺: A peak at m/z ≈ 182, with an intensity of approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a chlorine atom.- Key Fragment: A significant peak at m/z ≈ 152, corresponding to the loss of carbon monoxide ([M-CO]⁺). |

Experimental Protocols for Analysis

To ensure reproducibility and accuracy, standardized protocols for spectroscopic analysis are essential. The following methods provide a self-validating system for the characterization of 4-chloro-2-methyl-1-indanone.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: NMR provides the most detailed structural information, confirming the connectivity of atoms and the chemical environment of each proton and carbon.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹H NMR Acquisition:

-

Use a spectrometer with a frequency of 400 MHz or higher.

-

Acquire the spectrum using a standard single-pulse sequence.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Employ a relaxation delay of 2-5 seconds.

-

Average 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a spectrometer with a frequency of 100 MHz or higher.

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of the ¹³C isotope.[14]

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate it using the TMS signal at 0.00 ppm.

-

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Causality: FTIR is used to identify the key functional groups present in the molecule, most notably the carbonyl group, by detecting their characteristic vibrational frequencies.

-

Methodology:

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. Press the resulting fine powder into a thin, transparent pellet using a hydraulic press.

-

Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Use a resolution of 4 cm⁻¹.

-

Co-add and average 16-32 scans to improve the signal quality.[14]

-

-

Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Protocol 3: Mass Spectrometry (MS)

-

Causality: MS provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. The isotopic pattern for chlorine is a critical validation point.

-

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, a direct insertion probe is suitable. For analysis of a reaction mixture, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

-

Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.[14]

-

Analysis:

-

Set the ion source temperature to 150-250 °C.

-

Use a quadrupole or Time-of-Flight (TOF) mass analyzer.

-

Scan a mass-to-charge (m/z) range from approximately 40 to 300 to ensure capture of the molecular ion and relevant fragments.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the M+2 isotope peak. Correlate major fragment ions with plausible fragmentation pathways from the parent structure.

-

Safety and Handling

As a chlorinated organic ketone, 4-chloro-2-methyl-1-indanone requires careful handling in a laboratory setting. While specific toxicology data is not available, information from related chloro-indanones should be used to guide safety practices.[9][15]

-

General Precautions: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[9][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[9][16]

-

Health Hazards: May cause skin and serious eye irritation.[9] Avoid contact with skin and eyes.

-

First Aid:

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

References

-

Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83–87. Retrieved from [Link]

-

Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). SYNTHESIS OF 5,6-DIMETHOXY-2-METHYL-1-INDANONE. Organic Syntheses Procedure. Retrieved from [Link]

-

Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. S.Afr. j. chem., 63, 83-87. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-bromo-6-chloro-2-methyl-1-indanone. Retrieved from [Link]

-

Capot Chemical. (2009). Material Safety Data Sheet: 4-Chloro-1-indanone. Retrieved from [Link]

-

Szychowska, M., & Skarżewski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Retrieved from [Link]

- Google Patents. (2003). US6548710B2 - Process for preparing 1-indanones.

-

Castrol. (2019). SAFETY DATA SHEET. Retrieved from [Link]

-

SciELO South Africa. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]

-

OEHCS Inc. (n.d.). CAS Numbers List. Retrieved from [Link]

-

PubChem. (n.d.). 1-Indanone. Retrieved from [Link]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

ChemBK. (2024). 4-Methoxy-1-indanone. Retrieved from [Link]

-

Chemsrc. (n.d.). 6-CHLORO-4-METHYL-1-INDANONE. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent developments in biological activities of indanones. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Indanone. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-methyl-1-pentene. Retrieved from [Link]

-

NIST. (n.d.). 4-Chloro-2-butanone. Retrieved from [Link]

-

National Institutes of Health. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. labshake.com [labshake.com]

- 7. 4-chloro-2-methyl-1-indanone CAS#: 245653-50-3 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. Page loading... [guidechem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. capotchem.com [capotchem.com]

- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

CAS number for 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

An In-Depth Technical Guide to 4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated indanone derivative of significant interest in synthetic and medicinal chemistry. The primary identifier for this compound is CAS Number: 245653-50-3 .[1][2] This document will delve into its physicochemical properties, plausible synthetic pathways with mechanistic considerations, and its critical role as a versatile intermediate in the development of pharmacologically active molecules. The content is structured to provide researchers, scientists, and drug development professionals with actionable insights and a robust technical foundation for utilizing this compound in their work.

Introduction: The Strategic Value of Halogenated Indanones

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The introduction of a chlorine atom, as seen in this compound, significantly modulates the electronic and lipophilic properties of the molecule. This strategic halogenation can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles. More than 88% of pharmaceuticals in the United States rely on chlorine chemistry, underscoring the importance of chlorinated intermediates.[3] This guide explores the specific attributes of the title compound, positioning it as a key building block for advanced pharmaceutical synthesis.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its effective application in a laboratory setting. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 245653-50-3 | [1][2] |

| Molecular Formula | C₁₀H₉ClO | [1] |

| Molecular Weight | 180.63 g/mol | [1] |

| Density | 1.229 ± 0.06 g/cm³ (Predicted) | [2] |

| Boiling Point | 288.6 ± 29.0 °C (Predicted) | [2] |

| Flash Point | 139.1 °C | [2] |

| Refractive Index | 1.569 | [2] |

| Synonyms | 2-methyl-4-chloro-1-indanone, 4-chloro-2,3-dihydro-2-methyl-1H-Inden-1-one | [1] |

Synthesis and Mechanistic Considerations

The synthesis of substituted indanones often involves intramolecular cyclization reactions. A common and effective strategy for producing the 4-chloro-indanone core is through a Friedel-Crafts acylation of a suitable precursor. The synthesis of the parent compound, 4-chloro-1-indanone, has been achieved in four steps starting from 2-chlorobenzaldehyde.[4][5] A plausible pathway to the title compound, this compound, would adapt this established methodology.

Proposed Synthetic Workflow

The following diagram illustrates a logical, multi-step synthesis. The choice of a Friedel-Crafts cyclization is based on its high efficiency and industrial scalability for creating the indanone ring system.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Illustrative)

The following protocol is an illustrative adaptation based on established procedures for similar indanones.[4][5]

Step 1-3: Synthesis of 4-Chloro-2,3-dihydro-1H-inden-1-one (Precursor)

-

Acid Chloride Formation: Reflux 3-(2-chlorophenyl)propanoic acid with thionyl chloride (SOCl₂) until gas evolution ceases. Remove excess SOCl₂ under reduced pressure. The resulting crude 3-(2-chlorophenyl)propanoyl chloride is used directly.

-

Causality: The acyl chloride is a highly reactive electrophile necessary for the subsequent Friedel-Crafts reaction.

-

-